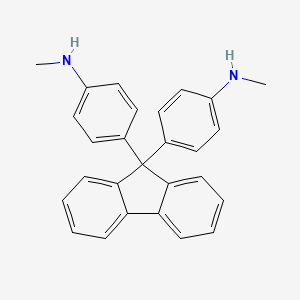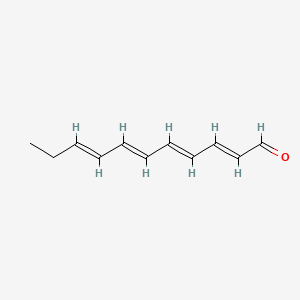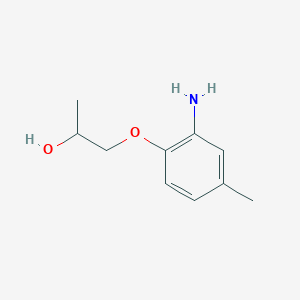
4-Ethenylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylheptan-3-one is an organic compound with the molecular formula C9H16O It is a ketone with an ethenyl group attached to the fourth carbon of a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylheptan-3-one can be achieved through several methods. One common approach involves the alkylation of heptan-3-one with an appropriate ethenylating agent under controlled conditions. This reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the heptan-3-one, followed by the addition of the ethenylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the ethenylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ketones
Scientific Research Applications
4-Ethenylheptan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Ethenylheptan-3-one exerts its effects involves interactions with specific molecular targets. The ethenyl group can undergo electrophilic addition reactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, depending on the context of the research.
Comparison with Similar Compounds
4-Methylheptan-3-one: Similar structure but with a methyl group instead of an ethenyl group.
Heptan-3-one: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
4-Ethylheptan-3-one: Contains an ethyl group, leading to different chemical properties and reactivity.
Uniqueness: 4-Ethenylheptan-3-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
112610-23-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-ethenylheptan-3-one |
InChI |
InChI=1S/C9H16O/c1-4-7-8(5-2)9(10)6-3/h5,8H,2,4,6-7H2,1,3H3 |
InChI Key |
KHMQIDJKATXODH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
